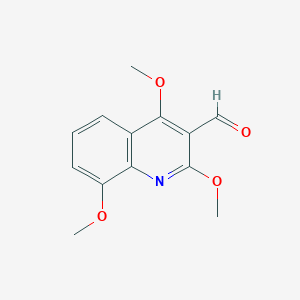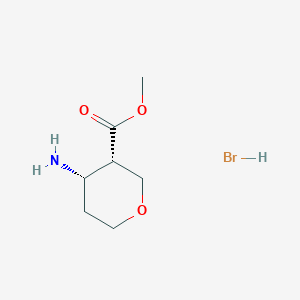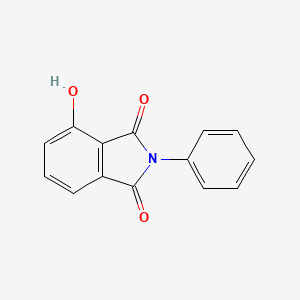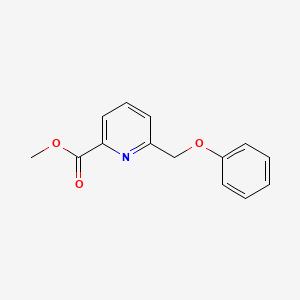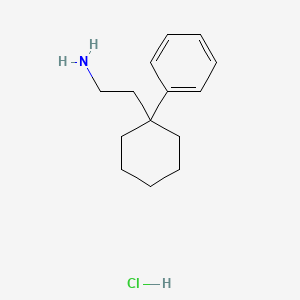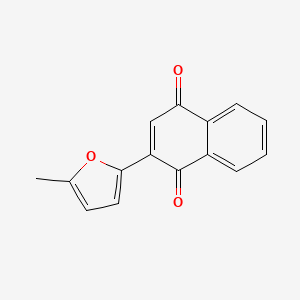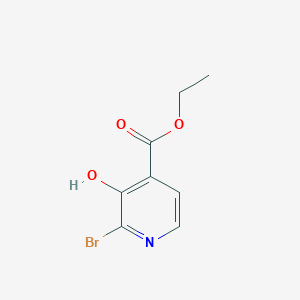
Ethyl 2-bromo-3-hydroxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of isonicotinic acid and features a bromine atom and a hydroxy group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of ethyl 3-hydroxyisonicotinate. The reaction is carried out using bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromo-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: PCC in dichloromethane.
Major Products Formed:
- Substitution reactions yield derivatives like ethyl 2-azido-3-hydroxyisonicotinate.
- Oxidation reactions yield ethyl 2-bromo-3-oxoisonicotinate .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-3-hydroxyisonicotinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromoisonicotinate: Lacks the hydroxy group, making it less reactive in certain substitution reactions.
Ethyl 3-hydroxyisonicotinate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: Ethyl 2-bromo-3-hydroxyisonicotinate is unique due to the presence of both a bromine atom and a hydroxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
ethyl 2-bromo-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
FRSWLRSIAXMDBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


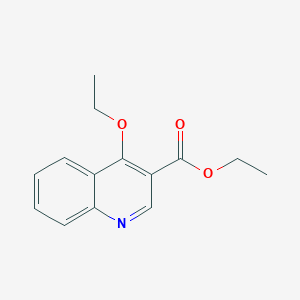

![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)
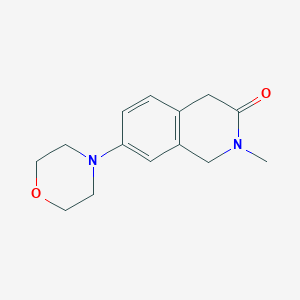
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
